5-HT1A Partial Agonist Potency: Perospirone vs. Aripiprazole
Perospirone demonstrates the highest potency among antipsychotics tested for 5-HT1A receptor partial agonism. In [35S]GTPγS binding assays using rat hippocampal membranes, perospirone activated 5-HT1A receptors with a mean EC50 of 27 nmol/L, which is 1.7-fold more potent than aripiprazole (EC50 = 45 nmol/L) [1]. Notably, perospirone exhibited a lower maximal efficacy (%Emax ≈ 15%) compared to aripiprazole (30–50%), consistent with its partial agonist profile [1].
| Evidence Dimension | 5-HT1A receptor functional activation potency |
|---|---|
| Target Compound Data | EC50 = 27 nmol/L; %Emax ≈ 15% |
| Comparator Or Baseline | Aripiprazole: EC50 = 45 nmol/L; %Emax = 30–50% |
| Quantified Difference | 1.7-fold lower EC50 (more potent) vs. aripiprazole |
| Conditions | [35S]GTPγS binding assay in rat hippocampal membranes |
Why This Matters
This quantitative advantage in 5-HT1A agonism may underpin improved anxiolytic and cognitive effects, informing selection for behavioral pharmacology studies.
- [1] Odagaki Y, et al. 5-HT1A receptor agonist properties of antipsychotics determined by [35S]GTPgammaS binding in rat hippocampal membranes. Clin Exp Pharmacol Physiol. 2007;34(5-6):462-6. View Source
